Product packaging for 2-Bromo-4-chloronicotinic acid(Cat. No.:CAS No. 1256833-88-1)

2-Bromo-4-chloronicotinic acid

Cat. No.: B3027241
CAS No.: 1256833-88-1
M. Wt: 236.45
InChI Key: FICKTDRPOOIPDP-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural motif in a vast number of biologically active compounds and functional materials. researchgate.netrsc.org Its presence is notable in many FDA-approved drugs, highlighting its importance as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of aqueous solubility, which can be advantageous for pharmacological applications. mdpi.comeurekaselect.com Pyridine and its derivatives are integral to numerous natural products, including vitamins and alkaloids, and are known to exhibit a wide array of medicinal properties such as antimicrobial, antiviral, and anti-inflammatory activities. mdpi.com The versatility of the pyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological activities. nih.gov

Overview of Halogenated Nicotinic Acid Derivatives: A Class of Versatile Building Blocks

Nicotinic acid, or vitamin B3, and its derivatives have long been a subject of interest in medicinal chemistry. chemistryjournal.net The introduction of halogen atoms onto the nicotinic acid framework creates a class of compounds with enhanced utility as synthetic intermediates. Halogenation can significantly alter the electronic properties of the pyridine ring, influencing the reactivity of other functional groups and providing handles for further chemical modifications through cross-coupling reactions. These derivatives are crucial in the synthesis of pharmaceuticals and agrochemicals. nbinno.comnetascientific.com For instance, 2-chloronicotinic acid is a key intermediate in the production of various herbicides and pharmaceuticals. google.comscribd.com The specific position and nature of the halogen substituents can have a profound impact on the biological activity and physical properties of the resulting molecules. acs.org

Research Gaps and Opportunities in the Field of 2-Bromo-4-chloronicotinic Acid

While halogenated nicotinic acids, in general, are well-explored, specific isomers like this compound present unique opportunities for further investigation. Much of the available information focuses on its role as a chemical intermediate, with a clear gap in the literature regarding its own biological activity profile and its potential as a lead compound in drug discovery. A thorough investigation into its reactivity in various modern synthetic transformations could unveil novel synthetic pathways to complex molecules. Furthermore, detailed studies on its solid-state properties and polymorphism could be beneficial for its application in materials science. The development of more efficient and greener synthetic routes to this compound itself also remains an area ripe for exploration.

Chemical and Physical Properties of this compound

This compound is a solid compound at room temperature. fluorochem.co.uk It is characterized by the presence of a bromine atom at the 2-position, a chlorine atom at the 4-position, and a carboxylic acid group at the 3-position of the pyridine ring.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
Molecular Formula C₆H₃BrClNO₂ guidechem.com
Molecular Weight 236.45 g/mol guidechem.com
CAS Number 1256833-88-1 guidechem.com
Appearance Solid fluorochem.co.uk
Purity 95.0% fluorochem.co.uk
Topological Polar Surface Area 50.2 Ų guidechem.com
Hydrogen Bond Acceptor Count 3 guidechem.com
Complexity 167 guidechem.com

Spectroscopic Data of this compound

Table 2: Computed Spectroscopic Data for this compound and Related Compounds

Spectroscopic Data Information Source
¹H NMR The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons on the pyridine ring. The chemical shifts would be influenced by the deshielding effects of the electronegative halogen and carboxyl groups.
¹³C NMR The carbon NMR spectrum would display six distinct signals for the carbon atoms of the pyridine ring and the carboxyl group.
Mass Spectrometry The exact mass is calculated to be 234.90357 Da. The mass spectrum would show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. guidechem.com
Infrared (IR) Spectroscopy The IR spectrum would feature a strong absorption band for the C=O stretching of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹. O-H stretching of the carboxylic acid would appear as a broad band. C-Br and C-Cl stretching vibrations are expected in the lower frequency region. researchgate.net

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies, often involving the functionalization of a pre-existing pyridine ring. A common method involves the directed ortho-metalation of a substituted pyridine, followed by carboxylation. For instance, a related compound, 4-chloronicotinic acid, can be synthesized by reacting 4-chloropyridine (B1293800) with lithium diisopropylamide (LDA) at low temperatures, followed by quenching with dry carbon dioxide. chemicalbook.com A similar strategy could potentially be adapted for the synthesis of this compound, starting from a suitably substituted bromochloropyridine.

Another general approach for the synthesis of halogenated nicotinic acids involves the oxidation of the corresponding halogenated methylpyridines. scribd.com Alternatively, halogenation of nicotinic acid derivatives can be employed. For example, the synthesis of 5-bromo-2-chloronicotinic acid can be achieved through the bromination of 2-chloronicotinic acid. nbinno.com The synthesis of 2-chloronicotinic acid itself can be accomplished through various methods, including the reaction of N,N-dimethyl-5-amino-2-cyano-2,4-pentadienoic acid ethyl ester with hydrogen chloride. google.com

Chemical Reactions and Research Applications

This compound is a valuable building block in organic synthesis due to the presence of multiple reactive sites. The carboxylic acid group can undergo standard transformations such as esterification and amidation. The bromine and chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds. These reactions allow for the elaboration of the core structure into more complex molecules with potential applications in medicinal chemistry and materials science.

Halogenated nicotinic acid derivatives are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.comnetascientific.com For example, 2-chloronicotinic acid is an intermediate for herbicides like nicosulfuron (B1678754) and diflufenican. scribd.com While specific applications for this compound are not extensively documented, its structural similarity to other biologically active halogenated pyridines suggests its potential as a precursor for novel therapeutic agents. The unique substitution pattern of this compound could lead to compounds with distinct biological profiles compared to other isomers.

This compound is a halogenated nicotinic acid derivative with significant potential as a versatile building block in chemical synthesis. Its pyridine core, coupled with the distinct reactivity of its bromine, chlorine, and carboxylic acid functionalities, provides a platform for the construction of a diverse range of complex molecules. While current research primarily highlights its role as a synthetic intermediate, there are clear opportunities for further investigation into its own biological properties and the development of novel applications in medicinal chemistry and materials science. Continued exploration of its synthesis and reactivity will undoubtedly unlock new avenues for scientific discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrClNO2 B3027241 2-Bromo-4-chloronicotinic acid CAS No. 1256833-88-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-chloropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICKTDRPOOIPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601268958
Record name 2-Bromo-4-chloro-3-pyridinecarboxylic acid
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Molecular Weight

236.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256833-88-1
Record name 2-Bromo-4-chloro-3-pyridinecarboxylic acid
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Record name 2-Bromo-4-chloro-3-pyridinecarboxylic acid
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Record name 2-bromo-4-chloropyridine-3-carboxylic acid
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Chemical Reactivity and Transformations of 2 Bromo 4 Chloronicotinic Acid

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring in 2-bromo-4-chloronicotinic acid is susceptible to nucleophilic aromatic substitution (SNA r) reactions, a critical class of reactions for the functionalization of aromatic systems. The presence of the electron-withdrawing nitrogen atom in the ring, along with the halogen substituents, facilitates the attack of nucleophiles.

The bromine atom at the 2-position of the pyridine ring can be displaced by various nucleophiles. The reactivity of halogens in nucleophilic aromatic substitution often follows the order F > Cl > Br > I, as the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. However, the specific reaction conditions and the nature of the nucleophile can influence this reactivity. For instance, in reactions with certain nucleophiles, the bromine atom can be selectively replaced while the chlorine atom remains intact.

Similarly, the chlorine atom at the 4-position is also a site for nucleophilic attack. The position of the halogen relative to the ring nitrogen and the carboxylic acid group influences its reactivity. In some dihalopyridine systems, selective substitution of one halogen over the other has been observed. thieme-connect.com For example, studies on related dihalopyridines have shown that the regioselectivity of nucleophilic substitution can be controlled by the choice of reaction medium. researchgate.net

The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides is a two-step addition-elimination process. pressbooks.publumenlearning.com In the first step, the nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.com This intermediate is stabilized by the electron-withdrawing groups on the aromatic ring. In the second step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring. pressbooks.publibretexts.org The stability of the Meisenheimer intermediate is a key factor in determining the reaction rate and regioselectivity. researchgate.net

Reactivity and Selectivity at Chlorine-Substituted Positions

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyridine ring offers another avenue for chemical modification, allowing for the synthesis of a variety of derivatives such as esters and amides.

The carboxylic acid can be converted to its corresponding esters through various standard esterification methods. This often involves reacting the acid with an alcohol in the presence of an acid catalyst. For example, methyl 5-bromo-4-chloronicotinate has been synthesized from the corresponding acid. chembk.com The synthesis of tert-butyl esters is also a common transformation. nih.gov These ester derivatives are often used as intermediates in further synthetic steps.

Table 1: Examples of Esterification of Halogenated Nicotinic Acids

Carboxylic Acid Alcohol Product Reference
5-Bromo-4-chloronicotinic acid Methanol Methyl 5-bromo-4-chloronicotinate chembk.com
5-Bromo-2-chloronicotinic acid tert-Butanol 5-Bromo-2-chloronicotinic acid tert-butyl ester nih.gov

This table provides illustrative examples of esterification reactions with related compounds and is not an exhaustive list for this compound itself.

Amidation of the carboxylic acid group is another important transformation, leading to the formation of nicotinamides. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. For instance, 5-bromo-6-chloronicotinic acid has been converted to its acid chloride using thionyl chloride and subsequently reacted with anilines to produce N-phenylnicotinamides. smolecule.com This approach is widely applicable for the synthesis of a diverse range of amide derivatives.

Table 2: Examples of Amidation of Halogenated Nicotinic Acids

Carboxylic Acid Amine Product Reference
5-Bromo-6-chloronicotinic acid Substituted anilines N-Phenyl-5-bromo-6-chloronicotinamides smolecule.com

This table provides illustrative examples of amidation reactions with related compounds and is not an exhaustive list for this compound itself.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, from aryl carboxylic acids can be a challenging transformation. However, under specific conditions, this compound can undergo decarboxylation. smolecule.com Visible light-mediated decarboxylation has emerged as a mild method to achieve this transformation for various aryl carboxylic acids, leading to the formation of aryl radicals. rsc.org For instance, the reaction of 2-chloronicotinic acid with benzene (B151609) using a specific photoredox catalyst can yield 2-phenylpyridine. rsc.org While not directly demonstrated for this compound, this methodology suggests a potential pathway for its decarboxylation and subsequent functionalization.

Another potential route for decarboxylation is through reactions that proceed via an intermediate where the carboxylic acid is converted to a more labile group. google.com For example, in the synthesis of certain pharmaceuticals, nicotinic acid derivatives are oxidized and then undergo further transformations that can involve the loss of the carboxyl group. google.com

Redox Reactions of this compound

The redox chemistry of this compound involves both the reduction of its halogen substituents and the oxidation of the pyridine ring or its substituents.

Reductive dehalogenation of haloaromatic compounds is a common transformation. In the context of this compound, the relative reactivity of the bromo and chloro substituents plays a crucial role. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromo group more susceptible to reduction.

The Finkelstein reaction, which involves nucleophilic displacement of a halide, can be adapted for reductive dehalogenation. While typically used to exchange one halogen for another, under certain conditions, it can lead to reduction. uark.edu For instance, the reductive dechlorination of a 2-chloronicotinic acid derivative to a 5-bromonicotinic acid has been reported, where an ortho-carboxyl group and a para-bromo substituent promoted the displacement of the chloride. scholarsresearchlibrary.com This suggests that the electronic environment of the pyridine ring significantly influences the reactivity of the halogen substituents. The reaction of 2,4-dichlorobenzoate (B1228512) can be reductively dehalogenated to 4-chlorobenzoate (B1228818) by certain microorganisms, highlighting a biochemical pathway for selective dehalogenation. nih.gov

General reductive conditions, such as catalytic hydrogenation using palladium on carbon or treatment with reducing agents like lithium aluminum hydride, can also be employed for dehalogenation. ambeed.comambeed.com The selectivity of these reactions would depend on the specific reagents and conditions used.

The oxidation of nicotinic acid derivatives can lead to various products, including N-oxides. chemicalbook.com The oxidation of nicotinic acid itself with potassium permanganate (B83412) in an acidic medium has been studied, indicating the pyridine ring's susceptibility to oxidation. scholarsresearchlibrary.com For this compound, oxidation could potentially form the corresponding N-oxide, which can alter the electronic properties of the pyridine ring and influence its reactivity in subsequent reactions. chemicalbook.com The methyl groups of halogenated xylene derivatives can be oxidized to carboxylic acids, suggesting that if an alkyl substituent were present on the pyridine ring of this compound, it could be a site for oxidation.

A one-step oxidation method to synthesize 2-chloronicotinic acid from 2-chloro-3-alkyl pyridine using ozone has been developed, showcasing a direct conversion of a side chain to a carboxylic acid. google.com

Reductive Dehalogenation Processes, including Finkelstein Conditions

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. mdpi.comeie.grresearchgate.net

Aryl halides are common starting materials in cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. acs.orgnih.govumb.edu this compound possesses two distinct aryl halide moieties, the C-Br and C-Cl bonds, which can participate in these reactions.

The Suzuki-Miyaura coupling, which couples an aryl halide with an organoboron reagent, is particularly well-suited for functionalizing this compound. nih.govmdpi.com This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄. acs.orgresearchgate.net The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. acs.orgresearchgate.net

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions with Related Halo-Nicotinic Acid Derivatives
Reactant 1Reactant 2CatalystReaction TypeProductReference
2,6-Dichloronicotinic acidAryl boronic acidPd(PPh₃)₄Suzuki Coupling6-Aryl-2-chloronicotinic acid researchgate.net
2-Chloronicotinic acid4-Chloro anilineCopper powderUllmann Condensation2-(4-Chloroanilino)nicotinic acid researchgate.net
2-Bromo-4-chlorophenyl-2-bromobutanoatePhenyl boronic acidPd(PPh₃)₄Suzuki-Miyaura Coupling2-(Phenyl)-4-chlorophenyl-2-bromobutanoate nih.gov

A key aspect of the cross-coupling reactions of this compound is regioselectivity—the selective reaction of one halide over the other. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions, it is generally expected that coupling will occur preferentially at the 2-position (the site of the bromo substituent). nih.gov

The oxidative addition of the palladium(0) catalyst to the aryl halide is the rate-determining step and is faster for aryl bromides than for aryl chlorides. nih.gov This inherent difference in reactivity allows for selective functionalization. For example, in the Suzuki-Miyaura coupling of 2,6-dichloronicotinic acid with aryl boronic acids, regioselective substitution at the 6-position was achieved using Pd(PPh₃)₄. researchgate.net Similarly, studies on the lithiation of 2-chloronicotinic acid have shown excellent selectivity for functionalization at the 4-position. mdpi.com

Derivative Synthesis and Structure Activity Relationship Sar Studies Based on 2 Bromo 4 Chloronicotinic Acid

Synthesis of Novel Nicotinic Acid Derivatives from 2-Bromo-4-chloronicotinic Acid Scaffolding

The this compound framework serves as a versatile starting point for the synthesis of a wide array of novel nicotinic acid derivatives. The reactivity of the bromine and chlorine substituents, as well as the carboxylic acid group, allows for a variety of chemical transformations. These include nucleophilic substitution reactions at the halogenated positions and esterification or amidation at the carboxylic acid function. smolecule.com

A common synthetic strategy involves the reaction of 2-chloronicotinic acid with various amines to produce 2-arylaminonicotinic acids, which are recognized as nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netresearchgate.net For instance, a series of 2-substituted phenyl derivatives of nicotinic acid have been synthesized and evaluated for their analgesic and anti-inflammatory properties. researchgate.net The synthesis of these derivatives often involves the use of commercially available dichloro-hydrochloric acid, which undergoes esterification, nucleophilic substitution, and hydrolysis to yield the desired products. researchgate.net

Another approach involves the modification of the nicotinic acid backbone through reactions such as the Sonogashira coupling, which can be used to introduce various substituents at the 5-position of the nicotinic acid ring. nih.gov This method has been employed to create functionalized analogs for studying structure-activity relationships. nih.gov Furthermore, linear synthetic methods have been utilized to produce novel 1, 3, 4-oxadiazole derivatives from a 2-bromo-5-methyl-pyridine starting material, which is subsequently converted to a 6-chloronicotinic acid intermediate. nanobioletters.com

The following table provides a summary of representative synthetic methods for nicotinic acid derivatives:

Starting MaterialKey Transformation(s)Product TypeReference
2-Chloronicotinic AcidNucleophilic substitution with anilines2-Arylaminonicotinic acids researchgate.netresearchgate.net
5-Bromonicotinic acid ethyl esterSonogashira coupling, hydrogenation, hydrolysis5-Substituted nicotinic acid analogs nih.gov
2-Bromo-5-methyl-pyridineConversion to 6-chloronicotinic acid, cyclization1, 3, 4-Oxadiazole derivatives nanobioletters.com

Structure-Activity Relationship (SAR) Analysis of Functionalized Derivatives

The biological activity of nicotinic acid derivatives is profoundly influenced by the nature and position of substituents on the pyridine (B92270) ring. Structure-activity relationship (SAR) studies are crucial for understanding these effects and for guiding the design of more potent and selective compounds.

The type of substituent on the nicotinic acid scaffold plays a significant role in determining the biological efficacy of the resulting derivatives. For example, in a series of 2-substituted aryl nicotinic acid derivatives, those with a 2-bromo aryl substituent demonstrated strong anti-inflammatory and analgesic activity. chemistryjournal.netresearchgate.net In contrast, derivatives with an amide substituent at the same position showed a significant reduction in activity. chemistryjournal.net

The introduction of electron-donating groups, such as methoxy (B1213986) and hydroxyl, into substituted pyridinyl 1, 3, 4-oxadiazole derivatives has been shown to enhance their in vitro antioxidant activity. researchgate.net Conversely, the presence of a strongly electron-withdrawing group, like a fluorine atom at the 4-position of a phenyl group in certain nicotinic acid hydrazides, can lead to a complete loss of antitubercular activity. mdpi.com However, in other cases, lipophilic electron-withdrawing halogen groups at the para position of a phenyl ring have been found to improve antimycobacterial activity. mdpi.com

The following table summarizes the impact of different substituents on the biological activity of nicotinic acid derivatives:

Derivative SeriesSubstituent VariationImpact on Biological ActivityReference
2-Aryl Nicotinic Acids2-Bromo aryl vs. AmideBromo aryl showed strong activity; Amide showed reduced activity chemistryjournal.netresearchgate.net
Pyridinyl 1, 3, 4-OxadiazolesElectron-donating groups (methoxy, hydroxyl)Enhanced antioxidant activity researchgate.net
Nicotinic Acid Hydrazides4-Fluoro on phenyl groupLoss of antitubercular activity mdpi.com
Nicotinic Acid HydrazidesPara-halogen on phenyl groupImproved antimycobacterial activity mdpi.com
Isatin-Hydrazides5-Chloro or 5-Bromo on isatin (B1672199) moietyIncreased antitubercular activity mdpi.com

The position of halogen atoms on the nicotinic acid ring is a critical determinant of biological activity. guidechem.com The three isomers of pyridine carboxylic acid—picolinic, nicotinic, and isonicotinic acids—serve as the foundational cores for a multitude of biologically active compounds. nih.gov The specific placement of substituents allows for diverse interactions with biological targets. nih.gov

Studies on NAADP (nicotinic acid adenine (B156593) dinucleotide phosphate) analogs have revealed that substitutions at the 4-nicotinyl position generally result in low-potency agonists, whereas small chemical substitutions at the 5-nicotinyl position are well-tolerated. nih.gov This highlights the sensitivity of receptor binding to the positional arrangement of functional groups.

In the context of insecticides, the replacement of an amide fragment with a sulfonamide in flupyrimin (B3323723) analogs led to the formation of two isomers. mdpi.com One isomer, compound 2j , exhibited good insecticidal activity against Aphis glycines and lower toxicity to bees. mdpi.com Molecular docking studies suggested that the low bee toxicity was due to the sulfonamide group not forming a hydrogen bond with a specific arginine residue in the honeybee nicotinic acetylcholine (B1216132) receptor (nAChR). mdpi.com This demonstrates how subtle changes in isomerism can lead to significant differences in bioactivity and selectivity.

Impact of Substituent Variation on Biological Activity Profiles

Rational Design and Synthesis of Target-Specific Derivatives

Rational drug design strategies, such as molecular hybridization, are employed to create novel chemical entities with enhanced potency and selectivity. nih.gov This approach involves combining two or more pharmacophoric groups to generate a hybrid molecule. For example, novel quinoline (B57606) derivatives have been designed and synthesized as potential microbial DNA gyrase inhibitors. nih.govrsc.org

The development of chemical probes to identify NAADP binding proteins necessitates the production of highly functionalized NAADP analogs. nih.gov Rational design has led to the synthesis of derivatives containing functional groups suitable for ligand-affinity chromatography or bifunctional derivatives for covalent labeling and affinity isolation of the receptor. nih.gov An example is the synthesis of 5-(3-azidopropyl)-NAADP, which contains a large functionalized substituent designed for such purposes. nih.gov

The design of dual inhibitors is another area of focus. For instance, a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives were developed as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and polymerase functions. mdpi.com The most promising compound from this series inhibited both functions in the low micromolar range and also inhibited viral replication in cell-based assays. mdpi.com

Exploration of Conformational Dynamics and Their Influence on Molecular Interactions

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational changes that occur during ligand-receptor binding. elifesciences.orgelifesciences.org

Studies on the nicotinic acetylcholine receptor (AChR) have used MD simulations to investigate the conformational dynamics of the neurotransmitter binding site during the transition from a low-affinity to a high-affinity state. elifesciences.orgelifesciences.org These simulations have revealed key rearrangements, including the rotation of the ligand, contraction of the C-loop, and twisting of a beta-sheet, which contribute to the increased binding affinity. elifesciences.org The simulations also showed an increase in van der Waals interaction energy and a reduction in the binding pocket volume, indicating a more tightly packed and hydrophobic environment in the high-affinity state. elifesciences.orgelifesciences.org

The conformational flexibility of nicotinic acid derivatives themselves is also an important factor. dergipark.org.tr The orientation of the carboxylic acid group, for example, can influence the molecule's ability to form hydrogen bonds and interact with a receptor. dergipark.org.trrsc.org Understanding these conformational dynamics is essential for the rational design of derivatives with optimized binding properties.

Applications in Advanced Chemical Synthesis and Intermediates

A Versatile Synthetic Intermediate

The strategic placement of a bromine atom, a chlorine atom, and a carboxylic acid group on the pyridine (B92270) core makes 2-bromo-4-chloronicotinic acid a highly adaptable intermediate in organic synthesis. These functional groups offer multiple reaction sites, allowing for sequential and regioselective modifications. This versatility enables chemists to construct intricate molecular frameworks with precision and efficiency.

Precursor for Complex Organic Molecules

This compound serves as a crucial starting material for the synthesis of a wide range of complex organic molecules. Its di-halogenated pyridine structure allows for selective functionalization through various cross-coupling reactions. The differential reactivity of the bromo and chloro substituents can be exploited to introduce different molecular fragments in a controlled manner, leading to the construction of highly substituted and functionally diverse compounds.

The presence of the carboxylic acid group further enhances its utility, providing a handle for amide bond formation, esterification, or reduction to an alcohol, thereby expanding the possibilities for molecular diversification. This strategic combination of reactive sites makes it a valuable precursor in the assembly of elaborate molecular architectures that are often challenging to synthesize through other routes.

Building Block for Heterocyclic Systems and Privileged Scaffolds

The pyridine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. This compound is an excellent starting point for the synthesis of various heterocyclic systems built upon this privileged pyridine core. mdpi.com

For instance, it can be utilized in the synthesis of pyrrolo[3,4-b]pyridin-5-ones through a one-pot, four-component Ugi reaction followed by an intramolecular cyclization. jsynthchem.com Additionally, the strategic placement of the halogen atoms allows for the construction of fused ring systems and other complex heterocyclic structures through intramolecular cyclization reactions. The ability to readily access these complex heterocyclic systems makes this compound a valuable tool for the exploration of new chemical space in drug discovery and materials science.

Role in Agrochemical Research and Development

Halogenated nicotinic acid derivatives have long been recognized for their potential in the agrochemical sector. This compound and its isomers serve as important intermediates in the synthesis of a variety of pesticides, including herbicides and fungicides. netascientific.comnbinno.com The introduction of halogen atoms into the molecular structure of a pesticide can significantly enhance its biological activity and metabolic stability. researchgate.net

For example, related compounds like 2-chloronicotinic acid are used in the synthesis of herbicides. google.comsci-hub.box The specific substitution pattern of this compound offers a unique template for the design of new agrochemicals with potentially improved efficacy and selectivity. Researchers in this field utilize this intermediate to create novel compounds that can effectively protect crops from weeds and diseases, thereby contributing to global food security. netascientific.comnbinno.com

Contributions to Pharmaceutical Intermediate Synthesis

The pyridine nucleus is a cornerstone of many pharmaceutical agents, and this compound provides a powerful platform for the synthesis of pharmaceutical intermediates. netascientific.comguidechem.com The ability to selectively modify the molecule at its various functional groups allows for the creation of a diverse library of compounds for screening in drug discovery programs.

Derivatives of halogenated nicotinic acids have been explored for a range of therapeutic applications. For instance, related structures are used as intermediates in the synthesis of drugs targeting various diseases. nbinno.comnbinno.com The unique electronic and steric properties imparted by the bromo and chloro substituents can influence a molecule's binding affinity to biological targets, making this compound an attractive starting material for the development of new therapeutic agents. netascientific.com

Exploration in Novel Material Development

The applications of this compound extend beyond the life sciences into the realm of material science. The reactive nature of this compound makes it a suitable monomer or building block for the synthesis of novel polymers and functional materials. bldpharm.com The incorporation of the halogenated pyridine moiety into a polymer backbone can impart desirable properties such as thermal stability, flame retardancy, and specific electronic characteristics.

While this area of research is still emerging, the potential for using this compound and its derivatives in the development of advanced materials is significant. These materials could find applications in various fields, including electronics, coatings, and specialty polymers. bldpharm.com

Mechanistic Studies and Theoretical Investigations of 2 Bromo 4 Chloronicotinic Acid

Reaction Mechanism Elucidation for Transformations involving Halogenated Pyridines

The transformation of halogenated pyridines, such as 2-bromo-4-chloronicotinic acid, is a cornerstone of synthetic chemistry, enabling the creation of a diverse array of functionalized molecules. Understanding the underlying reaction mechanisms is critical for controlling selectivity and achieving desired products. The reactivity of halogenated pyridines is often electronically mismatched for classical electrophilic aromatic substitution (EAS), necessitating alternative strategies. nih.govnih.gov

One such strategy involves the temporary dearomatization of the pyridine (B92270) ring. For instance, the Zincke reaction opens the pyridine ring to form acyclic azatriene intermediates, known as Zincke imines. nih.gov This transformation converts the electron-deficient pyridine into a series of polarized alkenes that are more susceptible to electrophilic attack. nih.gov Subsequent halogenation of these intermediates occurs with high regioselectivity under mild conditions, followed by ring-closing to regenerate the aromatic pyridine core, now bearing a halogen at a specific position. nih.gov This method has proven effective for the 3-selective halogenation of a broad range of pyridine precursors. nih.gov

Another approach to functionalizing pyridines is through the activation of pyridine N-oxides. Treatment of a pyridine N-oxide with an activating agent like oxalyl chloride can generate a highly reactive electrophilic species. acs.org This intermediate can then undergo regioselective halogenation. acs.org This method has been successfully applied to the synthesis of 2-halo-substituted pyridines, which are valuable precursors for subsequent SNAr or cross-coupling reactions. acs.org

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these transformations. For example, DFT calculations have shown that the C–halogen bond formation in certain pyridine halogenation reactions proceeds via an SNAr pathway, with phosphine (B1218219) elimination being the rate-determining step. nih.gov These computational models help to explain observed regioselectivity and reactivity patterns, such as the differences in reactivity between 2- and 3-substituted pyridines, which can be attributed to steric interactions during C–P bond cleavage. nih.gov

Furthermore, the reactivity of dihalogenated pyridines can be finely controlled to achieve selective transformations. For instance, in compounds containing both a bromoaryl group and a fluorinated pyridine moiety, chemo-selective reactions can be performed. acs.org Palladium-catalyzed aryl-aryl coupling can occur at the aryl bromide, while the fluorinated pyridine ring is amenable to SNAr substitution. acs.org This selective reactivity allows for the stepwise construction of complex molecular architectures. acs.org

A fascinating example of unexpected reactivity is the reductive dechlorination of a 2-chloronicotinic acid derivative under Finkelstein conditions. uark.edu Instead of the anticipated iodide substitution, the chloro group was removed. The proposed mechanism involves an initial attack of iodide on the chlorine of the N-protonated substrate, leading to the formation of iodine monochloride and a 2-pyridyl anion, which is subsequently protonated. uark.edu

Table 1: Mechanistic Pathways for Halogenated Pyridine Transformations

Mechanistic PathwayDescriptionKey IntermediatesTypical ReagentsRef.
Zincke Ring-Opening/ClosingTemporary dearomatization to facilitate electrophilic halogenation.Zincke imines (azatrienes)Dibenzylamine, NIS/NBS, NH₄OAc nih.gov
Pyridine N-Oxide ActivationActivation of the N-oxide to generate a reactive electrophilic species for halogenation.Pyridinium chloride speciesOxalyl chloride, triethylamine acs.org
SNAr PathwayNucleophilic aromatic substitution on the pyridine ring.Meisenheimer-like complexesNucleophiles (e.g., amines, alkoxides) nih.govacs.org
Reductive DehalogenationRemoval of a halogen substituent.Pyridyl anionSodium iodide, hydroiodic acid uark.edu

Computational Chemistry Approaches for Reactivity and Selectivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and selectivity of molecules like this compound. dergipark.org.trresearchgate.net By modeling the electronic structure and energetic landscapes of reactants, intermediates, and products, DFT calculations provide deep insights into reaction mechanisms and help rationalize experimental observations. nih.govsapub.org

One of the key applications of DFT is the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity; a smaller gap generally indicates higher reactivity. researchgate.net For halogenated phenylpyridines, DFT simulations have been used to map the HOMO and LUMO electron density distributions. acs.org These maps reveal sites susceptible to electrophilic or nucleophilic attack. For example, in 4-(3,5-dibromophenyl)-2,3,5,6-tetrafluoropyridine, the LUMO configuration shows delocalization over both the aryl and tetrafluoropyridine rings, with the 2- and 6-positions of the pyridine ring being vacant of electron density in the HOMO, making them suitable for SNAr substitution. acs.org

Fukui analysis, another DFT-based method, is employed to identify reactive sites within a molecule by analyzing the change in electron density upon the addition or removal of an electron. dergipark.org.trnih.gov This analysis can distinguish between nucleophilic (prone to attack by electrophiles) and electrophilic (prone to attack by nucleophiles) sites. nih.gov For instance, in a study of niacin derivatives, Fukui analysis helped to identify the most electrophilic atom, which is typically the carbon atom of the carboxyl group. dergipark.org.tr

DFT calculations are also crucial for elucidating reaction mechanisms. By computing the energies of transition states and intermediates, researchers can map out the entire reaction pathway and determine the rate-determining step. nih.gov For the halogenation of pyridines using phosphine reagents, DFT studies indicated an SNAr pathway and identified phosphine elimination as the rate-limiting step. nih.gov These calculations also explained the steric factors responsible for the differing reactivity of various substituted pyridines. nih.gov

Furthermore, theoretical calculations can predict various molecular properties that influence reactivity, such as molecular electrostatic potential (MEP), which maps the charge distribution and indicates regions of positive or negative electrostatic potential. dergipark.org.trresearchgate.net In halogenated nicotinic acids, the electronegative halogen atoms create regions of negative potential, influencing how the molecule interacts with other species. dergipark.org.tr

Table 2: Computed Electronic Properties of Halogenated Nicotinic Acid Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Key FindingRef.
2-chloronicotinic acid---Geometry optimization and vibrational frequencies calculated. sapub.orgresearchgate.net
2-bromonicotinic acid---Conformational and vibrational studies performed. dergipark.org.trresearchgate.net
6-bromonicotinic acid---Conformational and vibrational studies performed. researchgate.net
5-bromonicotinic acid---Fukui analysis identified reactive sites. nih.gov
Halogenated Phenylpyridines---HOMO/LUMO delocalization predicted SNAr reactivity. acs.org

Note: Specific energy values are often dependent on the level of theory and basis set used and are best interpreted in a comparative context within the cited study.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The solid-state structure and properties of this compound and related compounds are governed by a complex interplay of intermolecular interactions, leading to the formation of specific supramolecular assemblies. mdpi.comoup.com These non-covalent interactions, though weaker than covalent bonds, are highly directional and play a crucial role in crystal engineering. oup.comsioc-journal.cn

Hydrogen bonding is a dominant interaction in nicotinic acid derivatives. mdpi.comnih.gov The carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). Additionally, the nitrogen atom in the pyridine ring is a potent hydrogen bond acceptor. mdpi.com This can lead to the formation of various hydrogen-bonded motifs, such as centrosymmetric dimers, where two carboxylic acid groups interact, or catemer motifs, involving acid-to-pyridine hydrogen bonds. researchgate.net The presence of halogen atoms can influence the strength and geometry of these hydrogen bonds.

Halogen bonding is another significant directional interaction in these systems. mdpi.comnih.gov It occurs when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as the lone pair of electrons on a pyridine nitrogen atom. mdpi.comoup.com The strength of the halogen bond can be comparable to that of a hydrogen bond and is influenced by the nature of the halogen and the substituents on the pyridine ring. mdpi.com Halogen bonding has been shown to be a powerful tool for constructing multicomponent supramolecular assemblies, forming chains, helices, and other complex networks. oup.comacs.org For example, strong intermolecular (pyridine ring) N···I halogen bonds have been observed to drive the formation of bimolecular supramolecular macrocycles. sioc-journal.cn

The interplay between hydrogen and halogen bonding can lead to complex and predictable crystal packing. acs.org In some structures, these interactions work in concert to direct the self-assembly process. oup.com For instance, the crystal structure of 2-chloronicotinic acid reveals centrosymmetric dimers formed via intermolecular hydrogen bonds between the carboxylic groups. researchgate.net

Computational methods, such as Hirshfeld surface analysis, are used to visualize and quantify these intermolecular interactions. nih.gov This analysis maps the close contacts between neighboring molecules in a crystal, providing a detailed picture of the hydrogen bonding, halogen bonding, and other van der Waals forces that stabilize the supramolecular structure. nih.gov

Table 3: Key Intermolecular Interactions in Halogenated Pyridine Assemblies

Interaction TypeDonorAcceptorTypical MotifSignificanceRef.
Hydrogen BondCarboxylic acid -OHCarboxylic acid C=O, Pyridine NDimers, Catemers, ChainsPrimary driving force for assembly in many nicotinic acids. mdpi.comresearchgate.net
Halogen BondHalogen atom (e.g., Br, I)Pyridine N, Carbonyl OChains, Helices, MacrocyclesDirectional interaction for crystal engineering. mdpi.comoup.comnih.govacs.org
π-π StackingAromatic ringsAromatic ringsStacked chainsContributes to the overall stability of the crystal lattice. oup.comacs.org

Analytical and Characterization Methodologies for 2 Bromo 4 Chloronicotinic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Bromo-4-chloronicotinic acid and its derivatives by providing detailed information about the connectivity of atoms and the chemical environment of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize substituted nicotinic acids. nih.gov

In the ¹H NMR spectrum of a nicotinic acid derivative, the chemical shifts (δ) of the protons on the pyridine (B92270) ring are indicative of their electronic environment, which is influenced by the presence of electron-withdrawing or electron-donating substituents. For instance, in a study of 6-hydroxy-1,2-dihydropyridin-2-one, a derivative of nicotinic acid, the ¹H NMR spectrum showed distinct signals for the three protons on the aromatic backbone at δ = 7.66, 6.91, and 6.60 ppm, confirming their different chemical environments. iucr.org Similarly, for derivatives of 2-methylnicotinic acid, specific signals corresponding to the methyl group and aromatic protons are observed.

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. iucr.org The chemical shifts of the carbon atoms in the pyridine ring and the carboxylic acid group are diagnostic. For example, in the ¹³C NMR spectrum of 6-hydroxy-1,2-dihydropyridin-2-one, signals were observed at 163.7, 147.0, 142.2, 114.9, and 108.5 ppm. iucr.org In another example involving 5-trifluoromethoxy-substituted nicotinic acid derivatives, the ¹³C NMR spectrum clearly showed signals corresponding to the carbons of the pyridine ring and the trifluoromethoxy group. nuph.edu.ua

Table 1: Representative NMR Data for Nicotinic Acid Derivatives

CompoundNucleusChemical Shift (δ, ppm)Reference
6-Hydroxy-1,2-dihydropyridin-2-one¹H11.47 (NH), 7.68, 6.91, 6.60 iucr.org
6-Hydroxy-1,2-dihydropyridin-2-one¹³C163.7, 147.0, 142.2, 114.9, 108.5 iucr.org
N'-(5-Chloro-2-oxoindolin-3-ylidene)-6-(furan-2-yl)-2-methylnicotinohydrazide¹H2.64 (CH₃), 6.70-8.02 (Ar-H), 11.45 (NH), 13.31 (NH)
5-Amino-1-(2-methyl-6-(thiophen-2-yl)nicotinoyl)-1H-pyrazole-4-carbonitrile¹³C23.27 (CH₃), 73.19-170.13 (Ar-C, C≡N, C=O)
3-Bromo-5-trifluoromethoxypyridine¹³C111.5, 117.8, 132.7, 143.7, 144.7, 147.5 nuph.edu.ua

This table is for illustrative purposes and shows data for related nicotinic acid structures to demonstrate the application of NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It is also used to gain structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) are common ionization techniques used for nicotinic acid derivatives. nih.govnih.gov

In the analysis of halogenated pyridines, MS can confirm the presence and number of halogen atoms through the characteristic isotopic patterns of bromine and chlorine. kuleuven.be For instance, a compound containing one bromine atom will show two peaks of nearly equal intensity separated by two mass units (M+ and M+2). Collisional activation (CA) mass spectrometry can be used to induce fragmentation, providing insights into the connectivity of the molecule. kuleuven.be Studies on protonated halogenated pyridines have shown that dehalogenation can be a significant fragmentation pathway. kuleuven.be

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, particularly for more volatile derivatives. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating mixtures, assessing the purity of synthesized compounds, and isolating specific derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of nicotinic acid derivatives. researchgate.netbevital.nouwyo.edu Reversed-phase HPLC, often using a C18 column, is a common mode of separation. researchgate.netuwyo.edu

The method typically involves a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netbevital.no A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. bevital.no Detection is commonly performed using a diode-array detector (DAD) or a mass spectrometer (LC-MS). researchgate.netbevital.no

For example, a validated HPLC method for the simultaneous quantification of nicotinamide (B372718) and its degradation product, nicotinic acid, utilized a C18 column with a mobile phase of phosphate (B84403) buffer and methanol. researchgate.net The flow rate and detection wavelength are optimized to ensure good resolution and sensitivity. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. researchgate.netgoogle.com

Similar to HPLC, UPLC methods for nicotinic acid derivatives often employ reversed-phase columns and gradient elution with a mobile phase of buffered water and an organic solvent. researchgate.net The transfer of a method from HPLC to UPLC can lead to significant improvements in chromatographic performance. researchgate.net For instance, a UPLC method for analyzing ferulic acid and nicotinamide used a core-shell C18 column and a mobile phase of phosphate buffer and methanol, resulting in a rapid and efficient separation. researchgate.net UPLC is also referenced in the analysis of nicotinic acid derivatives as modulators of metabotropic glutamate (B1630785) receptor-5. google.com

Solid-State Structure Analysis for Conformational and Packing Information

For substituted nicotinic acids, a common structural motif is the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. researchgate.net The crystal packing can also be influenced by other intermolecular forces. The growth of single crystals suitable for X-ray diffraction is a critical step and can be achieved by slow evaporation from a suitable solvent system, such as a water-ethanol solution.

Future Research Directions and Perspectives on 2 Bromo 4 Chloronicotinic Acid Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Current methods for synthesizing 2-bromo-4-chloronicotinic acid, though functional, often involve harsh reagents and produce considerable waste. Future research is poised to prioritize the creation of more environmentally friendly and cost-effective synthetic pathways. A significant focus is on catalytic C-H functionalization, which could enable the direct and selective placement of bromo and chloro groups on the nicotinic acid structure, thus avoiding multi-step processes and the use of stoichiometric halogenating agents. researchgate.netnih.gov

The adoption of flow chemistry offers a promising method for the continuous and large-scale synthesis of this compound. numberanalytics.comresearchgate.netbeilstein-journals.org Flow reactors provide superior control over reaction conditions, enhance safety, and can lead to better yields and purity. numberanalytics.com Integrating in-line purification within a flow system could further optimize the manufacturing process by reducing solvent use and waste. numberanalytics.comresearchgate.net

Another key element of sustainable synthesis is substituting traditional organic solvents with greener options. nih.govresearchgate.net Investigations into using ionic liquids, deep eutectic solvents, or water for the synthesis and functionalization of this compound are expected to increase. nih.gov Developing robust catalytic systems compatible with these green solvents will be essential for implementing these sustainable chemistry principles. nih.gov

Discovery of Novel Reactivity and Transformations for Halogenated Nicotinic Acids

The differing reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in this compound is a crucial characteristic that has been leveraged in various synthetic contexts. rsc.orgbaranlab.org Nevertheless, there is considerable opportunity to discover new transformations that can selectively act on these halogen atoms. Future research is anticipated to explore the detailed reactivity of this molecule, aiming to find new catalytic systems and reaction conditions that achieve exceptional selectivity. researchgate.netresearchgate.net

A primary area of investigation will be the development of new cross-coupling reactions. organic-chemistry.orgresearchgate.net While palladium-catalyzed couplings are well-established, exploring more abundant and sustainable metal catalysts like iron, copper, or nickel could result in more economical and greener synthetic methods. numberanalytics.comresearchgate.net The discovery of catalysts that can selectively activate the C-Cl bond while the more reactive C-Br bond is present, or vice-versa, would create new possibilities for sequential functionalization of the nicotinic acid ring. rsc.orgnih.gov

Additionally, studying radical-mediated transformations of this compound is a promising direction. Photoredox catalysis, for example, can generate aryl radicals under mild conditions, which can then engage in various bond-forming reactions. nih.govresearchgate.netacs.orgcapes.gov.br This method could provide access to unique molecular structures that are difficult to synthesize through conventional ionic pathways. nih.govresearchgate.net

Table 1: Comparison of Potential Catalytic Systems for Cross-Coupling Reactions

Catalyst TypeMetalAdvantagesPotential Challenges
TraditionalPalladium (Pd)High reactivity, well-established methods. numberanalytics.comHigh cost, potential for catalyst poisoning.
Earth-AbundantIron (Fe)Low cost, environmentally benign. researchgate.netLower reactivity, may require harsher conditions.
Earth-AbundantCopper (Cu)Low cost, versatile reactivity. researchgate.netCan be sensitive to air and moisture.
Earth-AbundantNickel (Ni)Lower cost than Pd, unique reactivity. organic-chemistry.orgCan be toxic, may require specific ligands.

Advanced Functionalization Strategies for Complex Architectures

The use of this compound as a foundation for building complex molecules is widely acknowledged. However, future research will focus on creating more advanced and efficient functionalization techniques to produce increasingly complex and varied chemical structures. A major challenge is achieving precise control over the regioselectivity of reactions, especially when adding multiple substituents to the pyridine (B92270) ring. mdpi.comacs.org

Developing new directing groups that can be temporarily attached to the nicotinic acid structure could be a powerful method for controlling the placement of incoming electrophiles or nucleophiles. These groups could be easily removed after the reaction, offering a clean and efficient way to achieve regioselective functionalization. nih.gov

Furthermore, incorporating this compound into multicomponent reactions (MCRs) is a highly appealing strategy for quickly generating molecular complexity. beilstein-journals.orgrsc.orgacsgcipr.org MCRs enable the formation of multiple bonds in a single step, greatly improving synthetic efficiency. rsc.orgchemistryviews.org Designing new MCRs that use this compound as a key component could offer rapid access to libraries of complex molecules for high-throughput screening in drug discovery and materials science. beilstein-journals.orgrsc.org

Expanding the Scope of Applications in Emerging Fields of Chemical Science

While this compound has been widely used in medicinal chemistry and agrochemicals, its potential in other new areas of chemical science is still largely unexplored. valuates.comiucr.org Future research will likely investigate the use of this versatile building block in developing novel functional materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemosensors. evitachem.com The adjustable electronic properties of the halogenated nicotinic acid core, along with the potential for extensive functionalization, make it a strong candidate for these applications. evitachem.com

In catalysis, derivatives of this compound could be explored as ligands for transition metal catalysts. researchgate.netresearcher.lifeacs.org The presence of multiple heteroatoms (N, O, Br, Cl) offers several potential coordination sites that could be used to adjust the catalytic activity and selectivity of metal centers. acs.org The development of chiral ligands from this compound could be especially valuable for asymmetric catalysis. acs.orgrsc.org

Moreover, incorporating this compound into supramolecular assemblies and metal-organic frameworks (MOFs) is another promising research area. The rigid structure of the nicotinic acid scaffold and its ability to engage in various non-covalent interactions make it an excellent component for building highly ordered and functional supramolecular structures. researchgate.net These materials could be used in gas storage, separation, and catalysis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-Bromo-4-chloronicotinic acid, and how can reaction parameters (e.g., temperature, catalysts) be optimized?

  • Methodological Answer : Halogenation of nicotinic acid derivatives via electrophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is typical. For example, bromination at the 2-position may involve N-bromosuccinimide (NBS) under controlled conditions, while chlorination at the 4-position could utilize SOCl₂ or Cl₂ gas. Optimization requires monitoring via TLC or HPLC to minimize side reactions like over-halogenation .

Q. How can chromatographic techniques ensure high purity of this compound for experimental reproducibility?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm) is recommended. Gradient elution using acetonitrile/water with 0.1% trifluoroacetic acid (TFA) resolves impurities. Purity thresholds (>97% by HLC) should align with standards in reagent catalogs . Recrystallization from ethanol/water mixtures further enhances purity.

Q. Which spectroscopic methods are critical for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies aromatic proton environments (e.g., deshielded protons near halogens). 13^{13}C NMR confirms carboxylic acid and halogenated carbons.
  • IR : Strong absorption at ~1700 cm1^{-1} (C=O stretch) and 600–800 cm1^{-1} (C-Br/C-Cl stretches) .
  • Mass Spectrometry : ESI-MS in negative mode detects [M-H]^- ions, with isotopic peaks confirming bromine/chlorine presence.

Advanced Research Questions

Q. How can X-ray crystallography (e.g., SHELXL) resolve the crystal structure of this compound, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å) at 100 K provides high-resolution data. SHELXL refines positional and thermal displacement parameters, but heavy atoms (Br/Cl) may cause absorption errors. Multi-scan corrections and TWINABS mitigate anisotropic effects. ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding networks) .

Q. What analytical approaches reconcile contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies between calculated and observed 1^1H NMR shifts may stem from solvent polarity or tautomerism. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts for comparison. Cross-validation with 2D NMR (COSY, HSQC) clarifies ambiguous assignments .

Q. How do computational models predict the reactivity of this compound in Pd-catalyzed cross-coupling reactions?

  • Methodological Answer : Molecular docking and Frontier Molecular Orbital (FMO) analysis assess the compound’s suitability as a coupling partner. The LUMO energy of the C-Br bond indicates oxidative addition feasibility with Pd(0). Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to optimize reaction yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.